(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide
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Overview
Description
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and diphenyl groups attached to a heptanone backbone.
Preparation Methods
The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide involves several steps. One common method includes the reaction of benzhydrol with beta-dimethylaminoethanol in the presence of an acid catalyst such as p-toluenesulfonic acid . This reaction typically occurs at elevated temperatures, often using toluene as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide can be compared with similar compounds such as diphenhydramine and diethylamine hydrobromide. While all these compounds share some structural similarities, this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
19767-48-7 |
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Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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